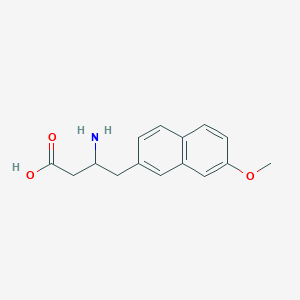

3-Amino-4-(7-methoxy-2-naphthyl)butyric Acid

Descripción

3-Amino-4-(7-methoxy-2-naphthyl)butyric Acid is a β-amino acid derivative featuring a naphthalene ring substituted with a methoxy group at the 7-position. This compound is structurally characterized by a butyric acid backbone with an amino group at the β-carbon and a 7-methoxy-2-naphthyl substituent at the γ-carbon. Its molecular framework combines aromatic bulkiness with polar functional groups, making it a candidate for applications in medicinal chemistry, particularly in peptide synthesis and receptor-targeted drug design.

Propiedades

Fórmula molecular |

C15H17NO3 |

|---|---|

Peso molecular |

259.30 g/mol |

Nombre IUPAC |

3-amino-4-(7-methoxynaphthalen-2-yl)butanoic acid |

InChI |

InChI=1S/C15H17NO3/c1-19-14-5-4-11-3-2-10(6-12(11)8-14)7-13(16)9-15(17)18/h2-6,8,13H,7,9,16H2,1H3,(H,17,18) |

Clave InChI |

DNPFUOIRAJAABD-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(C=CC(=C2)CC(CC(=O)O)N)C=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of Key Intermediate: (7-Methoxy-1-naphthyl)acetonitrile

The preparation of 3-amino-4-(7-methoxy-2-naphthyl)butyric acid typically starts from intermediates such as (7-methoxy-1-naphthyl)acetonitrile or related derivatives.

Common Routes to (7-Methoxy-1-naphthyl)acetonitrile

Two main patented methods are reported for this intermediate:

Method One (CN101772484A):

Starts from (7-methoxy-1-naphthyl)formic acid, which undergoes reduction and halogenation, followed by cyanide substitution to yield the acetonitrile derivative. This method involves multiple steps, uses hazardous reagents such as thionyl chloride and potassium cyanide, and is costly and environmentally unfriendly.Method Two (EP0447285):

Uses 7-methoxytetralone as starting material, undergoing six reaction steps including bromination, cyanide substitution, and high-pressure catalytic hydrogenation. This route has low overall yield, long reaction times, and high safety and equipment demands, limiting industrial scalability.

Improved Method (CN104803882B)

A more efficient method involves:

- Starting from 7-methoxy-1-tetralone.

- Reacting with a sodium alkoxide catalyst and a Wittig reagent such as cyanogen methyl acid phosphate diethylester in a proton solvent (methanol, ethanol, or isopropanol).

- The molar ratio of sodium alkoxide to tetralone is controlled between 1:1 and 3:1.

- The reaction yields 1-cyano-1-(7-methoxy-3,4-dihydro-1-naphthyl)methanol esters.

- Subsequent reaction with organic acids (e.g., acetic acid) in aprotic solvents (toluene, ethyl acetate) converts these esters into (7-methoxy-1-naphthyl)acetonitrile with high purity (HPLC 99.2%) and yield (~90%).

Table 1: Reaction Conditions for (7-Methoxy-1-naphthyl)acetonitrile Preparation

| Parameter | Details |

|---|---|

| Starting Material | 7-Methoxy-1-tetralone |

| Catalyst | Sodium alkoxide (Feldalat NM or sodium ethylate) |

| Wittig Reagent | Cyanogen methyl acid phosphate diethylester |

| Solvent | Methanol, ethanol, or isopropanol |

| Molar Ratio (Catalyst: Tetralone) | 1:1 to 3:1 |

| Reaction Temperature | Reflux (proton solvent boiling point) |

| Organic Acid for Esterification | Acetic acid (preferred) |

| Organic Solvent for Esterification | Toluene, ethyl acetate, dichloromethane, etc. |

| Yield | ~90% |

| Purity (HPLC) | 99.2% |

Conversion to 3-Amino-4-(7-methoxy-2-naphthyl)butyric Acid

The key step is the transformation of the acetonitrile intermediate into the β-amino acid structure.

Catalytic Asymmetric Synthesis of β2-Amino Acids

Recent advances in catalytic asymmetric synthesis provide scalable, one-pot methods to obtain enantiopure β2-amino acids, including derivatives structurally related to 3-amino-4-(7-methoxy-2-naphthyl)butyric acid.

- A confined imidodiphosphorimidate (IDPi) catalyst enables the direct conversion of suitable imine precursors and bis-silyl ketene acetals to free β2-amino acids in high yield (up to 99%) and excellent enantiomeric ratios (e.r. >95:5).

- The process involves mild conditions, simple aqueous workup, and allows catalyst recovery (~95%).

- Crude products can be derivatized in situ to N-Boc or N-Fmoc protected β2-amino acids for further synthetic utility.

Table 2: Catalytic Asymmetric β2-Amino Acid Synthesis Parameters

| Parameter | Details |

|---|---|

| Catalyst | Confined imidodiphosphorimidate (IDPi) |

| Substrates | Imine precursors and bis-silyl ketene acetals |

| Scale | Up to multi-gram scale |

| Yield | Up to 99% isolated |

| Enantiomeric Ratio (e.r.) | >95:5 |

| Workup | Simple extraction and washing |

| Catalyst Recovery | ~95% |

Application to 3-Amino-4-(7-methoxy-2-naphthyl)butyric Acid

While direct literature on this exact compound is limited, the above catalytic asymmetric method is applicable to synthesize β2-amino acids with aromatic substituents such as 7-methoxy-2-naphthyl. This method offers:

- High stereoselectivity to obtain the desired 3R or 3S amino stereochemistry.

- Avoidance of protecting groups or harsh reagents.

- Scalable synthesis suitable for pharmaceutical applications.

Alternative Methods and Derivatives

Preparation of 3R-Amino Substituted Butanamide Derivatives (CN113773323A)

- A method involving the reaction of aryl or heteroaryl substituted precursors with nitrogen-containing heterocycles in the presence of N,N'-carbonyldiimidazole and imidazole hydrochloride.

- Amino protecting groups such as tert-butoxycarbonyl (t-Boc) are used to control reactivity.

- Deprotection steps employ acids like trifluoroacetic acid or hydrochloric acid in various organic solvents.

- Although this patent focuses on butanamide derivatives like regliptin, the chemistry is relevant for preparing amino-substituted butyric acid analogs with naphthyl groups.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-4-(7-methoxy-2-naphthyl)butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Neutral Endopeptidase Inhibition

One of the primary applications of 3-amino-4-(7-methoxy-2-naphthyl)butyric acid is as an inhibitor of neutral endopeptidase (NEP). NEP plays a critical role in the metabolism of atrial natriuretic factors (ANF), which are involved in regulating blood pressure and fluid balance. By inhibiting NEP, this compound can potentiate the effects of ANF, making it useful in treating conditions such as:

Pain Management

The compound has also been explored for its potential analgesic properties. By inhibiting the degradation of endogenous enkephalins, which are natural pain-relieving peptides, it may provide therapeutic benefits in managing pain .

Treatment of Cardiovascular Disorders

Due to its ability to enhance diuretic and natriuretic effects, 3-amino-4-(7-methoxy-2-naphthyl)butyric acid is being studied for its efficacy in treating various cardiovascular disorders, including:

Case Study: NEP Inhibition and Cardiovascular Health

A study demonstrated that compounds similar to 3-amino-4-(7-methoxy-2-naphthyl)butyric acid effectively inhibited NEP activity in vitro and in vivo, leading to increased levels of ANF and improved cardiovascular outcomes in animal models . This highlights the potential for developing new therapies based on this compound.

Research on Pain Management

In another study focusing on pain management, researchers found that derivatives of 3-amino-4-(7-methoxy-2-naphthyl)butyric acid exhibited significant analgesic effects comparable to established pain medications. The mechanism was linked to enhanced enkephalin levels due to NEP inhibition .

Mecanismo De Acción

The mechanism of action of 3-Amino-4-(7-methoxy-2-naphthyl)butyric acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the naphthyl group can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Moieties

The structural uniqueness of 3-Amino-4-(7-methoxy-2-naphthyl)butyric Acid lies in its 7-methoxy-2-naphthyl group. Key comparisons include:

Key Observations :

- Polarity : The methoxy group introduces moderate polarity, balancing the hydrophobicity of the naphthalene ring. Fluorinated analogs (e.g., pentafluorophenyl) prioritize lipophilicity .

- Synthetic Complexity : Methoxy-substituted naphthyl groups may require additional protection steps during synthesis compared to unsubstituted analogs .

Physicochemical Properties

Analysis :

- The higher boiling point of naphthyl-containing compounds reflects their larger molecular size.

- LogP values suggest that fluorophenyl derivatives (e.g., Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric Acid) are slightly less lipophilic than naphthyl analogs, likely due to reduced aromatic surface area.

Actividad Biológica

3-Amino-4-(7-methoxy-2-naphthyl)butyric acid (commonly referred to as a derivative of butyric acid) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a naphthyl moiety, which significantly influences its reactivity and biological interactions. The presence of the amino group and the methoxy substitution on the naphthyl ring contribute to its unique chemical properties, allowing it to engage with various biological targets.

3-Amino-4-(7-methoxy-2-naphthyl)butyric acid interacts with specific receptors and enzymes within biological systems. The following mechanisms have been proposed:

- Receptor Modulation : The compound may bind to specific receptors, influencing their activity and thereby modulating various signaling pathways.

- Enzymatic Interaction : It can act as an inhibitor or activator for certain enzymes, affecting metabolic processes.

- Potential Anticancer Activity : Some studies suggest that compounds in this class exhibit cytotoxic effects against cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

1. Anticancer Properties

Research has indicated that derivatives of butyric acid can exhibit significant anticancer activity. For instance, studies have shown that certain naphthyl-substituted butyric acids induce apoptosis in cancer cells through caspase activation pathways. A notable study demonstrated that these compounds could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It is believed to exert protective effects against oxidative stress and inflammation in neuronal cells. This activity is crucial for developing therapeutic agents targeting conditions like Alzheimer's disease .

3. Antimicrobial Activity

Some derivatives have shown promising antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways within the bacteria .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer potential of 3-Amino-4-(7-methoxy-2-naphthyl)butyric acid, researchers treated HCT116 colon cancer cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could be a potential lead for further anticancer drug development .

Case Study 2: Neuroprotection in Experimental Models

Another investigation focused on the neuroprotective effects of this compound in an animal model of Parkinson's disease. The administration of 3-Amino-4-(7-methoxy-2-naphthyl)butyric acid resulted in reduced neuronal loss and improved motor function compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Research Findings Overview

Q & A

Q. What are the recommended synthetic routes for 3-Amino-4-(7-methoxy-2-naphthyl)butyric Acid in laboratory settings?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the naphthyl moiety. A common approach includes:

Methoxy-naphthyl precursor preparation : Introduce the methoxy group at the 7-position of 2-naphthol via alkylation or nucleophilic substitution.

Butyric acid backbone construction : Use a Michael addition or Strecker synthesis to incorporate the amino and carboxylic acid groups.

Protection/deprotection strategies : Employ tert-butoxycarbonyl (BOC) or fluorenylmethyloxycarbonyl (FMOC) groups to protect the amino group during intermediate steps (e.g., BOC derivatives in ).

Enzymatic methods using amino acid dehydrogenases or transaminases can achieve enantiomeric specificity, as seen in analogous chiral amino acid syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA). Compare retention times to standards (e.g., related naphthyl-substituted amino acids in ).

- NMR : ¹H and ¹³C NMR in DMSO-d6 or CDCl3 to confirm methoxy (-OCH3), naphthyl aromatic protons, and butyric acid backbone. Reference coupling constants (e.g., J = 8.5 Hz for naphthyl protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns (e.g., m/z 314.15 for C₁₅H₁₇NO₃⁺) .

Q. What are the critical safety considerations for handling this compound during synthesis?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Perform reactions in a fume hood due to potential dust or vapor release.

- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis, as recommended for similar amino acid derivatives .

Advanced Research Questions

Q. How can enantiomer-specific synthesis of 3-Amino-4-(7-methoxy-2-naphthyl)butyric Acid be achieved?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP catalysts to induce stereochemistry at the β-carbon.

- Enzymatic Resolution : Employ L-amino acid oxidases or transaminases to selectively deaminate the undesired enantiomer, as demonstrated for structurally similar β-hydroxy amino acids .

- Chiral Chromatography : Validate enantiomeric excess (ee) using chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

Q. What strategies resolve contradictions in spectroscopic data during structural confirmation?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR chemical shifts with structurally analogous compounds (e.g., 3-amino-4-phenylbutyric acid derivatives ).

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict ¹H/¹³C NMR shifts and compare with experimental data .

- X-ray Crystallography : For crystalline derivatives, determine absolute configuration via single-crystal diffraction (e.g., BOC-protected analogs ).

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and pH extremes (2–12). Monitor decomposition via HPLC and identify degradation products (e.g., methoxy group cleavage or oxidation) .

- Kinetic Analysis : Calculate half-life (t₁/₂) in aqueous buffers using first-order kinetics. For example, pH 7.4 PBS at 25°C may show t₁/₂ > 30 days, while acidic conditions (pH 2) accelerate hydrolysis .

Q. What experimental designs optimize yield in multi-step syntheses?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design for the coupling step might reveal optimal conditions at 60°C in DMF with 5 mol% Pd(OAc)₂ .

- In-line Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.